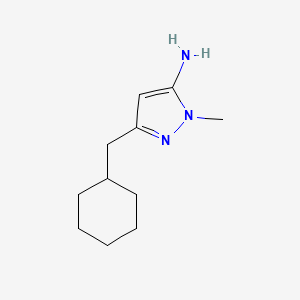
(R)-2,2,4-Trimethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2,4-Trimethylpyrrolidine is a chiral organic compound with the molecular formula C7H15N It is a derivative of pyrrolidine, characterized by the presence of three methyl groups attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,4-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,2,4-trimethylpyrroline using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method includes the reductive amination of 2,2,4-trimethylpyrrolidine-1-carboxaldehyde using a chiral amine as the reducing agent.
Industrial Production Methods
Industrial production of ®-2,2,4-Trimethylpyrrolidine typically involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions are crucial for optimizing the efficiency and selectivity of the production process.
化学反应分析
Types of Reactions
®-2,2,4-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
科学研究应用
®-2,2,4-Trimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of ®-2,2,4-Trimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
相似化合物的比较
Similar Compounds
(S)-2,2,4-Trimethylpyrrolidine: The enantiomer of ®-2,2,4-Trimethylpyrrolidine, with similar chemical properties but different biological activities.
2,2,4-Trimethylpyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
2,2,5-Trimethylpyrrolidine: A structural isomer with a different arrangement of methyl groups on the pyrrolidine ring.
Uniqueness
®-2,2,4-Trimethylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in asymmetric synthesis and pharmaceutical research.
属性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC 名称 |
(4R)-2,2,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI 键 |
AJMDMNYTTSGFEL-ZCFIWIBFSA-N |
手性 SMILES |
C[C@@H]1CC(NC1)(C)C |
规范 SMILES |
CC1CC(NC1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


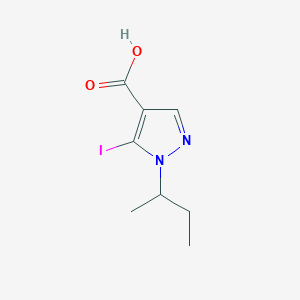
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)

![6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B13329718.png)

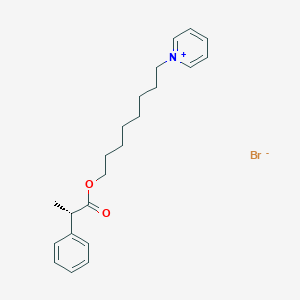

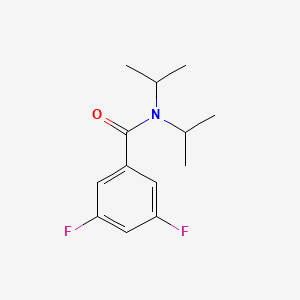

![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
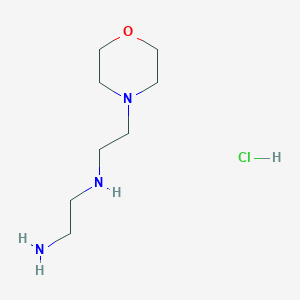
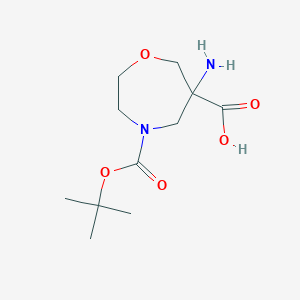
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)
